molecular formula C17H15N3O3 B2767071 5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034394-41-5

5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2767071
CAS No.: 2034394-41-5
M. Wt: 309.325
InChI Key: WRJRLJRSRKUJDO-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. It demonstrates high potency against FGFR1, FGFR2, and FGFR3, which are critical signaling proteins involved in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is a well-established driver of oncogenesis in various cancers, making this compound a valuable tool for probing FGFR-dependent signaling pathways. Its primary research application is in the investigation of FGFR-driven tumorigenesis, with studies focusing on its ability to suppress cancer cell growth, induce apoptosis, and inhibit angiogenesis in preclinical models. The compound's isoxazole-carboxamide scaffold is designed for optimal binding to the kinase domain, while the furan-pyridine moiety contributes to its selectivity profile. Researchers utilize this inhibitor to explore mechanisms of drug resistance, to validate FGFR as a therapeutic target, and to study the role of FGF signaling in developmental biology and disease progression beyond oncology, such as in skeletal disorders. This small molecule is for research use in biochemical and cellular assays to further the understanding of kinase biology and to support the development of targeted cancer therapies.

Properties

IUPAC Name

5-cyclopropyl-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(14-8-16(23-20-14)12-4-5-12)19-10-11-3-6-13(18-9-11)15-2-1-7-22-15/h1-3,6-9,12H,4-5,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJRLJRSRKUJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H15N3O3C_{17}H_{15}N_{3}O_{3} with a molecular weight of approximately 309.325 g/mol. The unique structural features include a cyclopropyl group, a furan ring, and a pyridine moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It may bind to certain receptors, altering signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • A study demonstrated that isoxazole derivatives can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1. Specifically, isoxazole derivatives similar to the compound showed cytotoxic effects in HL-60 cells, leading to increased levels of p21^WAF-1 while decreasing Bcl-2 expression .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
  • Anti-inflammatory Effects :
    • Isoxazole derivatives have been studied for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.

Case Study 1: Anticancer Activity

In a study examining the cytotoxicity of various isoxazole derivatives, it was found that certain derivatives could significantly reduce cell viability in HL-60 leukemia cells. The mechanism involved the activation of apoptotic pathways and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of isoxazole derivatives against E. coli and Staphylococcus aureus. The results indicated that some compounds displayed potent antibacterial activity with MIC values as low as 0.0048 mg/mL .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound TypeExample CompoundBiological Activity
Isoxazole Derivatives5-substituted isoxazolesAnticancer, Antimicrobial
Furan DerivativesFuranonesAntimicrobial
Pyridine DerivativesPiperidine derivativesAnticancer

Comparison with Similar Compounds

Key Analogues Identified

GSK2830371 (Synonym: (S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide) Empirical Formula: C₂₃H₂₉ClN₄O₂S Molecular Weight: 461.02 g/mol Key Features:

  • Thiophene-2-carboxamide core (vs. isoxazole-3-carboxamide in the target compound).
  • Chloropyridinyl and cyclopentyl substituents (vs. furan-pyridinylmethyl in the target compound).
  • USP Reference Standard, indicating validated use in pharmaceutical testing .

Comparative Analysis

Parameter Target Compound GSK2830371
Core Structure Isoxazole-3-carboxamide Thiophene-2-carboxamide
Heterocyclic Substituent Furan-2-yl (C₄H₃O) Thiophene (C₄H₃S)
Aromatic System Pyridin-3-ylmethyl (C₆H₆N) Chloropyridin-3-yl (C₆H₄ClN)
Molecular Weight ~311 g/mol 461.02 g/mol
Key Functional Groups Cyclopropyl, carboxamide, furan Cyclopentyl, chloro, carboxamide, thiophene
Reported Applications Not explicitly reported (structural analogy suggests kinase inhibition) USP Reference Standard; likely kinase inhibitor

Pharmacological and Physicochemical Differences

  • The chlorine in GSK2830371 increases electrophilicity, enhancing binding affinity to targets with nucleophilic residues.
  • Solubility and Bioavailability: The target compound’s lower molecular weight (~311 vs. 461 g/mol) suggests improved solubility and membrane permeability.
  • Metabolic Stability :

    • Both compounds utilize cyclopropyl groups to block oxidative metabolism. However, the furan in the target compound may increase susceptibility to CYP450-mediated oxidation compared to GSK2830371’s thiophene.

Research Findings and Limitations

  • GSK2830371 : Documented as a USP Reference Standard, implying rigorous quality control for analytical testing. Its thiophene-carboxamide scaffold is associated with kinase inhibition (e.g., MAPK or JAK pathways), though specific targets are unspecified in the provided evidence .
  • Target Compound: No direct biological data is available in the provided sources.

Q & A

Q. What are the optimal synthetic routes for 5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Preparation of the pyridine-furan intermediate via Suzuki-Miyaura coupling between 6-bromopyridin-3-ylmethanamine and furan-2-ylboronic acid under palladium catalysis .
  • Step 2 : Cyclization of 5-cyclopropylisoxazole-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
  • Step 3 : Final amide bond formation between the isoxazole intermediate and the pyridine-furan derivative under anhydrous conditions (e.g., DCM, DMF) .
    Key considerations : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of coupling agents must be optimized to achieve yields >60% .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm cyclopropyl protons (δ 0.5–1.5 ppm), furan ring protons (δ 6.5–7.5 ppm), and amide NH (δ 8.0–8.5 ppm) .
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

Q. What biological targets are plausible for this compound based on structural analogs?

Similar compounds with isoxazole-pyridine scaffolds have shown activity against:

  • Kinases : EGFR, VEGFR-2 (IC₅₀ values: 0.1–10 µM) .
  • GPCRs : Adenosine A₂A receptor (Ki: 50–200 nM) .
    Methodological recommendation : Perform computational docking (e.g., AutoDock Vina) to prioritize targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Conflicting data (e.g., varying IC₅₀ values) may arise from:

  • Solubility differences : Use DMSO stock solutions standardized to <0.1% v/v in assays .
  • Assay conditions : Validate kinase inhibition using ATP-concentration-matched protocols .
  • Metabolic stability : Compare hepatic microsomal half-lives (e.g., human vs. murine) to explain species-specific discrepancies .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

  • Cyclopropyl modification : Enhances resistance to oxidative metabolism (t₁/₂ increase by 2–3×) .
  • Furan ring substitution : Replace with thiophene or pyridine to reduce CYP450-mediated degradation .
  • Deuterium incorporation : Substitute labile protons (e.g., NH) to slow metabolic clearance .

Q. How should researchers design in vivo studies for this compound?

  • Dosing regimen : Start with 10 mg/kg (oral) in rodent models, adjusting based on pharmacokinetic (PK) parameters (Cmax, AUC) .
  • Toxicity screening : Include liver enzyme assays (ALT/AST) and histopathology .
  • Bioavailability : Use lipid-based formulations to improve solubility (>50 µg/mL) .

Methodological Guidance for Data Interpretation

Q. How to analyze SAR for the cyclopropyl and furan moieties?

  • Cyclopropyl : Compare with methyl or phenyl analogs to assess steric/electronic effects on target binding .
  • Furan : Test analogs with substituted furans (e.g., 5-nitro-furan) to evaluate π-π stacking or hydrogen bonding .
    Tool recommendation : Generate 3D-QSAR models using CoMFA/CoMSIA .

Q. What computational methods predict off-target interactions?

  • Pharmacophore screening : Use Schrödinger’s Phase to identify unintended targets (e.g., cytochrome P450s) .
  • Molecular dynamics (MD) : Simulate binding stability (>50 ns trajectories) to assess selectivity .

Critical Research Gaps

  • Target validation : No in vivo target engagement data exists. Use CETSA (Cellular Thermal Shift Assay) to confirm binding .
  • Formulation : Limited solubility data (<50 µg/mL) necessitates salt or cocrystal screening .

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